molecular formula C9H6FNO B13497697 2-Fluoroquinolin-6-ol

2-Fluoroquinolin-6-ol

Cat. No.: B13497697
M. Wt: 163.15 g/mol
InChI Key: AMCMGZHVHYLDRM-UHFFFAOYSA-N
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Description

2-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinolin-6-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Fluoroquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-6-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 2-Fluoroquinolin-6-ol is unique due to the specific position of the fluorine atom on the quinoline ring, which can significantly influence its biological activity and chemical reactivity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic properties and spectrum of activity .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoroquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H

InChI Key

AMCMGZHVHYLDRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C=C1O

Origin of Product

United States

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